1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
Overview
Description
The compound "1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride" is a derivative of the benzimidazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with fluorobenzyl and piperidinyl groups have been synthesized and studied, indicating the interest in this class of compounds for their potential biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine with a keto compound followed by various alkylation and substitution reactions to introduce different functional groups . For example, the synthesis of 1-(4-Fluorobenzyl)-2-chloro
Scientific Research Applications
Synthesis and Characterization
- The synthesis and structural confirmation of related compounds, such as 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, have been explored, with a focus on optimizing reaction conditions and yields (Huang Jin-qing, 2009).
Pharmacological Investigations
- Novel benzylated derivatives, including those similar in structure to 1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride, have been synthesized and evaluated for potential anti-Alzheimer's activity. These studies involve in-vivo and in-vitro assessments against established drugs (M. Gupta et al., 2020).
Antimicrobial and Antioxidant Activities
- Research on benzimidazole derivatives, including structural analogs, has shown promising antimicrobial and antioxidant properties. This includes studies on their efficacy against various microbial strains and their potential as new classes of therapeutic agents (E. Menteşe et al., 2015).
Molecular Docking Studies
- Bisthiourea derivatives of dipeptide conjugated benzo[d]isoxazole, related to the compound of interest, have been synthesized and studied for anti-inflammatory and antimicrobial properties. Molecular docking results complemented biological assay data to understand the interaction of these compounds with biological targets (H. Kumara et al., 2017).
Antitubercular Agents
- Studies on 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, which share a structural similarity, revealed promising antitubercular activity. These compounds have been characterized and screened against mycobacterium species (D. Raju et al., 2020).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Many benzimidazole derivatives exhibit biological activity and are used as pharmaceuticals . For example, some benzimidazoles inhibit the enzyme tubulin polymerization, disrupting microtubule formation and effectively killing parasitic worms .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-(piperidin-3-ylmethoxy)benzimidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O.ClH/c21-17-7-3-5-15(11-17)13-24-19-9-2-1-8-18(19)23-20(24)25-14-16-6-4-10-22-12-16;/h1-3,5,7-9,11,16,22H,4,6,10,12-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACMKOAVCVBQTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride | |
CAS RN |
1417794-50-3 | |
Record name | 1H-Benzimidazole, 1-[(3-fluorophenyl)methyl]-2-(3-piperidinylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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